molecular formula C10H13NO4 B8676177 Methyl 2-amino-5-(2-hydroxyethoxy)benzoate

Methyl 2-amino-5-(2-hydroxyethoxy)benzoate

Cat. No.: B8676177
M. Wt: 211.21 g/mol
InChI Key: OSDSXNPBXZGTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-(2-hydroxyethoxy)benzoate is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-5-(2-hydroxyethoxy)benzoate

InChI

InChI=1S/C10H13NO4/c1-14-10(13)8-6-7(15-5-4-12)2-3-9(8)11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

OSDSXNPBXZGTBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCCO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-(2-hydroxyethoxy)benzoic acid hydrochloride (0.209 g, 895 μmol; CAS 78299-60-2) was suspended in dichloromethane (10 ml) at r.t under an argon atmosphere. The reaction mixture was diluted with MeOH (3 ml). Then trimethylsilyldiazomethane solution (1.45 ml, 2.9 mmol; 2M in hexane) was added dropwise. The reaction mixture was stirred at r.t for 1 hr. The solvents were evaporated. The crude product was purified by silica gel chromatography using a n-heptane/EtOAc gradient to give the title compound (154 mg, 82%) as light yellow, waxy solid.
Name
2-Amino-5-(2-hydroxyethoxy)benzoic acid hydrochloride
Quantity
0.209 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
82%

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